8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
8-(2-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H15NO2/c15-11-5-2-1-4-9(11)10-8-14-12(16)13(10)6-3-7-13/h1-2,4-5,10,15H,3,6-8H2,(H,14,16) |
InChI Key |
XBJDXXMUGJHRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
A representative synthesis involves the following key steps:
- Starting Material: tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.
- Reagents: 2-chloro-6-(trifluoromethyl)isonicotinonitrile, cesium carbonate as base.
- Solvent: N,N-dimethylformamide.
- Temperature and Time: Room temperature (approximately 20 °C) for 16 hours.
The reaction proceeds through nucleophilic substitution where the hydroxy group on the azaspiro compound attacks the chloro-substituted aromatic ring, introducing the 2-hydroxyphenyl moiety onto the spiro scaffold.
Workup and Purification
- The reaction mixture is partitioned sequentially between water, brine, aqueous 1M hydrochloric acid, and ethyl acetate.
- The organic layer is separated and the aqueous layer re-extracted with ethyl acetate.
- Combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient of 0-40% ethyl acetate in hexanes.
Yield and Characterization
- The isolated yield of the product is approximately 63%.
- The product is obtained as a yellow oil.
- Characterization by proton nuclear magnetic resonance (1H NMR) shows characteristic multiplets and singlets consistent with the structure.
- Liquid chromatography-mass spectrometry (LCMS) confirms the molecular ion peak corresponding to the expected molecular weight minus the tert-butyl group.
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (950 mg, 4.18 mmol) |
| Reagents | 2-chloro-6-(trifluoromethyl)isonicotinonitrile (1.03 g, 4.99 mmol), Cs2CO3 (2.73 g, 8.4 mmol) |
| Solvent | N,N-dimethylformamide (22 mL) |
| Reaction conditions | Stirring at 20 °C for 16 hours |
| Yield | 63% (1.04 g product) |
| Purification | Silica gel chromatography (0-40% EtOAc/hexanes) |
| Characterization | 1H NMR (300 MHz, DMSO-d6), LCMS |
This method is documented in a commercial chemical supplier’s synthesis path but aligns with standard synthetic organic techniques for spiro compounds.
Alternative Synthetic Approaches and Supporting Research
Annulation Strategies
- A published synthetic study on 2-azaspiro[3.4]octane frameworks describes three annulation routes, highlighting the flexibility of ring construction either by forming the cyclopentane or the azetidine ring.
- These methods utilize readily available starting materials and conventional transformations, minimizing chromatographic steps, which could be adapted to synthesize the 5-one derivative with appropriate oxidation steps.
Functionalization via Amidation and Substitution
- Amidation of amines with corresponding acids using coupling reagents such as EDCI and HOBt is a common strategy to introduce functional groups on the azaspiro scaffold.
- Chiral separation techniques such as preparative chiral supercritical fluid chromatography (SFC) have been employed to isolate enantiomerically pure spiro compounds, which could be relevant for derivatives of this compound.
Iodocyclization and Halogenation Methods
- Iodocyclization protocols have been reported for related spiro systems to introduce halogen substituents, which can then be substituted or functionalized further to install hydroxyaryl groups.
- These methods involve the use of lithium diisopropylamide (LDA), lithium aluminum hydride (LiAlH4), and other organometallic reagents for ring construction and functionalization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable leaving groups.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(2-Hydroxyphenyl)-6-azaspiro[3
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the spirocyclic core provides structural rigidity and stability.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key features of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one with its analogs:
Key Observations
- Halogenated analogs (e.g., 4-chlorophenyl) exhibit enhanced lipophilicity, favoring membrane permeability but reducing aqueous solubility . Amino and hydroxyamino derivatives show improved solubility and versatility in synthetic pathways, as demonstrated by the 92% yield of compound 6e .
Synthesis :
- The parent structure (6-azaspiro[3.4]octan-5-one) is commercially available at high purity (≥98%), facilitating derivative synthesis .
- Functionalization at the 8-position often involves coupling reactions or substitutions, as seen in the synthesis of 6e using hydroxylamine hydrochloride and sodium acetate .
- Applications: Hydroxyphenyl and amino derivatives are prioritized in medicinal chemistry for their interaction capabilities with biological targets . Halogenated and bromomethyl analogs serve as intermediates in materials science or further chemical modifications .
Biological Activity
8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one is a unique spiro compound characterized by its distinctive spirocyclic structure, which consists of two interconnected rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula for this compound is C13H15NO, with a molecular weight of approximately 215.27 g/mol .
Chemical Structure and Properties
The structural features of this compound include:
- Hydroxyphenyl Group : This group is known to influence the compound's reactivity and interactions with biological targets.
- Spirocyclic Framework : The spiro structure contributes to the compound's unique properties and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 215.27 g/mol |
| IUPAC Name | This compound |
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities, including enzyme inhibition and receptor interaction.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in various biochemical pathways. For instance, it has been suggested that it could interact with enzymes related to pain pathways, potentially offering therapeutic benefits for conditions such as chronic pain and neuropathic disorders .
Receptor Interaction
The compound's hydroxyphenyl group may facilitate interactions with cellular receptors, leading to observable biological effects. Such interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications .
Case Studies and Research Findings
Comparison with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar spiro compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one | C13H15NO | Contains a para-hydroxyphenyl group; differing reactivity compared to ortho variant. |
| 8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one | C13H15NO | Features a meta-hydroxyphenyl group; variations affect reactivity and interactions. |
| 2,6-Diazaspiro[3.4]octan-7-one | C10H14N2O | Lacks hydroxy groups; serves as a reference for comparing structural effects on activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
